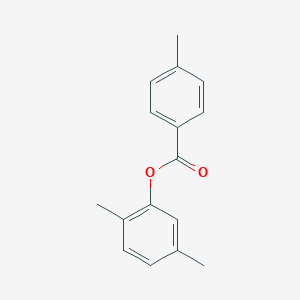

2,5-Dimethylphenyl 4-methylbenzoate

Descripción

2,5-Dimethylphenyl 4-methylbenzoate is an ester derivative of benzoic acid, characterized by a 4-methyl substitution on the benzoate moiety and a 2,5-dimethylphenyl group as the esterifying alcohol component.

Propiedades

Fórmula molecular |

C16H16O2 |

|---|---|

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

(2,5-dimethylphenyl) 4-methylbenzoate |

InChI |

InChI=1S/C16H16O2/c1-11-5-8-14(9-6-11)16(17)18-15-10-12(2)4-7-13(15)3/h4-10H,1-3H3 |

Clave InChI |

PJFJEYQWJGKDLZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C)C |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The PET-inhibiting activity of disubstituted phenyl derivatives is influenced by substituent positions, electronic properties, and lipophilicity. Below, we compare 2,5-Dimethylphenyl 4-methylbenzoate (by extrapolation) with structurally related carboxamides and other analogs from the literature.

Substituent Position and Electronic Effects

- 2,5-Dimethylphenyl vs. 3,5-Dimethylphenyl Derivatives: In N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide, the ortho-methyl groups (2,5 positions) create steric hindrance while donating electrons via the methyl substituents. Comparatively, the 3,5-dimethylphenyl isomer (meta-substitution) may exhibit reduced steric interference but similar electronic effects. Both derivatives demonstrated potent PET inhibition (IC50 ~10 µM) .

Electron-Withdrawing vs. Electron-Donating Groups :

Fluorine (electron-withdrawing) and methyl (electron-donating) substituents were both effective in carboxamides. For example, N-(2,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed comparable activity (IC50 ~10 µM) to methyl-substituted analogs . This suggests that lipophilicity and substituent positioning may outweigh purely electronic effects in determining bioactivity.

Lipophilicity and Bioactivity

Lipophilicity (LogP) is a critical factor for membrane penetration and target binding. Methyl groups increase LogP compared to halogens like fluorine.

Data Table: Key Comparative Parameters

*Note: Data for 2,5-Dimethylphenyl 4-methylbenzoate is inferred from structural analogs.

Research Implications and Limitations

The PET-inhibiting activity of 2,5-dimethylphenyl derivatives in carboxamides suggests that similar principles may apply to benzoate esters. However, the absence of direct studies on 2,5-Dimethylphenyl 4-methylbenzoate necessitates caution. Key gaps include:

- Experimental determination of IC50 values for the benzoate derivative.

- Structural analysis (e.g., X-ray crystallography via SHELX-based methods ) to compare binding modes with carboxamides.

- Evaluation of hydrolytic stability, as ester groups may degrade faster than carboxamides in environmental conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.